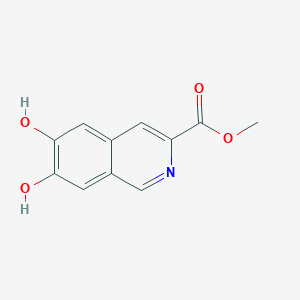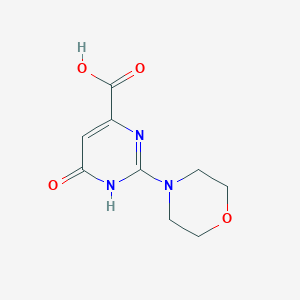
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-2-fluorobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form the intermediate ethyl 3-(3-amino-2-fluorophenyl)-3-oxobutanoate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3-amino-2-chlorophenyl)-3-oxopropanoate
- Ethyl 3-(3-amino-2-bromophenyl)-3-oxopropanoate
- Ethyl 3-(3-amino-2-iodophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C11H12FNO3 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3 |
Clé InChI |
VUQZKYZGRXUIDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


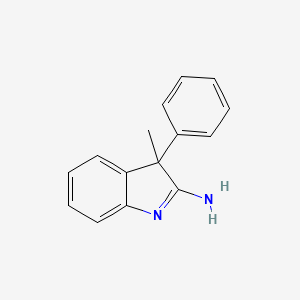


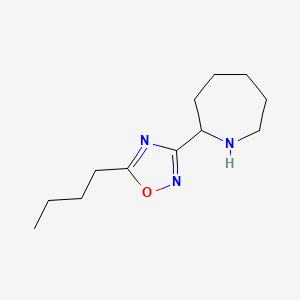

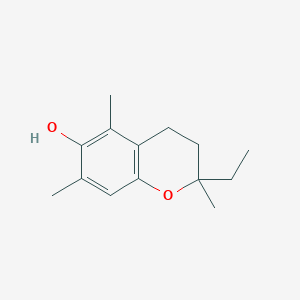
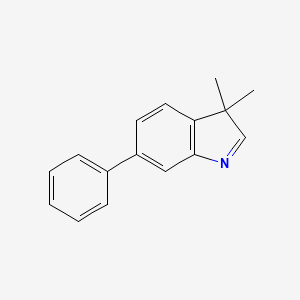
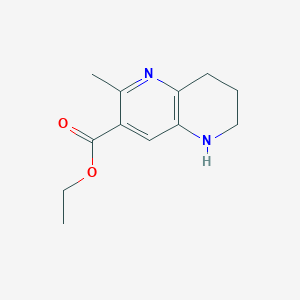
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
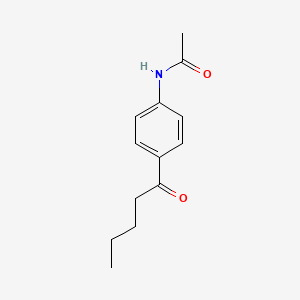
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
